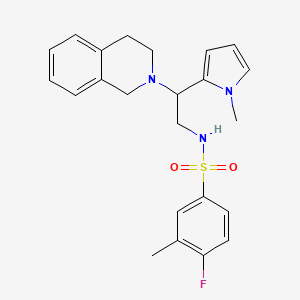![molecular formula C22H34ClNO2 B2713300 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride CAS No. 1216398-67-2](/img/structure/B2713300.png)
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a hydroxyl group (-OH), an ether group (-O-), and an amino group (-NH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The adamantane structure is rigid and highly symmetrical, which could influence the compound’s physical and chemical properties. The presence of the hydroxyl, ether, and amino groups also adds polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as esterification or oxidation. The ether group is generally quite stable but could potentially be cleaved under acidic conditions. The amino group could engage in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the adamantane structure could contribute to the compound’s stability and rigidity. The presence of the polar functional groups could influence properties such as solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Adamantane derivatives, including 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride, have been synthesized and studied for their chemical properties. The synthesis involves the Mannich reaction, offering a pathway to β-Aminoketones and other complex adamantane derivatives. These compounds are of interest for their potential as intermediates in pharmaceuticals and materials science due to the adamantane core's stability and ability to enhance lipophilicity (Makarova et al., 2002; Shadrikova et al., 2016).
Molecular Interactions and Analysis
Studies on adamantane derivatives have also focused on understanding their non-covalent interactions, crystal structures, and molecular behaviors. For instance, adamantane-1,3,4-thiadiazole hybrids demonstrated significant insights into intra- and intermolecular interactions through crystallography and quantum theory analysis, suggesting potential for fine-tuning molecular properties for specific applications (El-Emam et al., 2020).
Catalysis and Organic Synthesis
Adamantane derivatives have been utilized as ligands or components in catalytic systems, influencing reactions such as hydroxylation of alkanes. Their unique structure can impact the catalytic efficiency and selectivity, highlighting the importance of the adamantane moiety in designing more effective and selective catalysts (Sankaralingam & Palaniandavar, 2014).
Structural and Material Applications
The adamantane structure contributes to the development of materials with specific characteristics, such as enhanced stability and unique interaction capabilities. For example, adamantane-based ester derivatives have been explored for their structural properties and potential applications in materials science, reflecting the wide-ranging implications of these compounds beyond biological activity (Kumar et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-[benzyl(ethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-2-23(14-17-6-4-3-5-7-17)15-21(24)16-25-22-11-18-8-19(12-22)10-20(9-18)13-22;/h3-7,18-21,24H,2,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAPTAEMYMNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

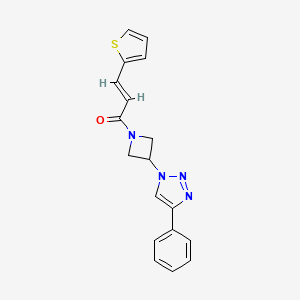
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)
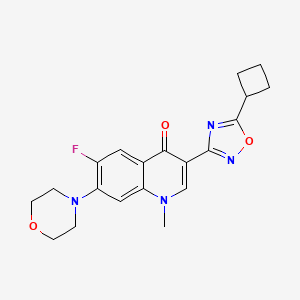
![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)



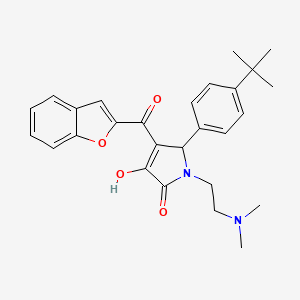
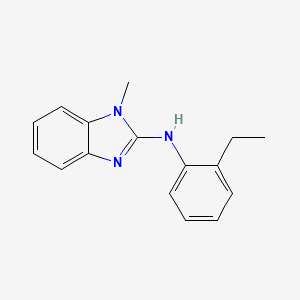
![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
